molecular formula C6H13FN2O2 B157747 L-Lysine, 5-fluoro-, (5S)- CAS No. 130793-71-4

L-Lysine, 5-fluoro-, (5S)-

Cat. No. B157747
M. Wt: 164.18 g/mol
InChI Key: HILHCIBEZCWKBD-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine, 5-fluoro-, (5S)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of L-Lysine, an essential amino acid that plays a crucial role in protein synthesis in the human body. In

Scientific Research Applications

L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- has several potential applications in scientific research. It can be used as a probe to study protein-ligand interactions, as it can be incorporated into peptides and proteins. It can also be used as a tool to study the mechanism of enzyme-catalyzed reactions, as it can act as a transition state analogue. Additionally, it can be used in the synthesis of fluorinated drugs and agrochemicals.

Mechanism Of Action

L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- acts as a mimic of the transition state in enzyme-catalyzed reactions. It can bind to the active site of enzymes and form a stable complex, which can be used to study the mechanism of the reaction. It can also be used as a substrate for enzymes that catalyze the cleavage of the C-F bond, which can lead to the formation of highly reactive intermediates.

Biochemical And Physiological Effects

L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- has been shown to have minimal effects on biochemical and physiological processes in the human body. It is not metabolized by the body and is excreted unchanged. However, it can interact with enzymes and proteins in vitro, which can lead to changes in their activity and function.

Advantages And Limitations For Lab Experiments

The advantages of using L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- in lab experiments include its ability to act as a transition state analogue, its stability under mild conditions, and its ease of synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- in scientific research. One direction is the development of new fluorinated drugs and agrochemicals using this compound as a starting material. Another direction is the use of this compound as a probe to study protein-ligand interactions in complex biological systems. Additionally, it can be used to study the mechanism of enzyme-catalyzed reactions in more detail, which can lead to the development of new enzyme inhibitors and catalysts.
Conclusion
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- is a chemical compound that has several potential applications in scientific research. Its ability to act as a transition state analogue and its stability under mild conditions make it a useful tool for studying enzyme-catalyzed reactions and protein-ligand interactions. Although it has some limitations, its future directions in the development of new drugs and agrochemicals, and the study of complex biological systems are promising.

Synthesis Methods

The synthesis of L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- involves the reaction of L-lysine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction takes place under mild conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization.

properties

CAS RN

130793-71-4

Product Name

L-Lysine, 5-fluoro-, (5S)-

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2S,5S)-2,6-diamino-5-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1

InChI Key

HILHCIBEZCWKBD-WHFBIAKZSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CN)F

SMILES

C(CC(C(=O)O)N)C(CN)F

Canonical SMILES

C(CC(C(=O)O)N)C(CN)F

synonyms

L-Lysine, 5-fluoro-, (5S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.